- Preparation of peptides for treating tumors, United States, , ,
Cas no 95092-10-7 (N-Methoxy-N-methyl-2-phenylacetamide)
95092-10-7 structure
Product Name:N-Methoxy-N-methyl-2-phenylacetamide
N.o CAS:95092-10-7
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD14707542
CID:751994
PubChem ID:10419762
Update Time:2024-10-25
N-Methoxy-N-methyl-2-phenylacetamide Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetamide, N-methoxy-N-methyl-
- N-methoxy-N-methyl-2-phenylacetamide
- N-methoxy-N-methylBenzeneacetamide
- N-Methoxy-N-methylphenylacetamide
- DFLGWAFOSVGKKK-UHFFFAOYSA-N
- N-methoxy-N-methyl-benzeneacetamide
- N-methyl-N-methoxy-2-phenylacetamide
- SY201708
- AK402577
- N-Methoxy-N-methylbenzeneacetamide (ACI)
- CS-0061703
- MFCD14707542
- F19927
- AKOS008953172
- XH0803
- F1903-0165
- EN300-213178
- VDA09210
- 95092-10-7
- SCHEMBL361027
- DA-40182
- DTXSID40439552
- N-Methoxy-N-methyl-2-phenylacetamide
-
- MDL: MFCD14707542
- Inchi: 1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
- Chave InChI: DFLGWAFOSVGKKK-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=CC=1)N(C)OC
Propriedades Computadas
- Massa Exacta: 179.094628657g/mol
- Massa monoisotópica: 179.094628657g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 3
- Complexidade: 164
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 29.5
- XLogP3: 1.4
Propriedades Experimentais
- Densidade: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 254.0±33.0 ºC (760 Torr),
- Ponto de Flash: 107.4±25.4 ºC,
- Solubilidade: 微溶 (3.9 g/L) (25 ºC),
N-Methoxy-N-methyl-2-phenylacetamide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N899286-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
635.40 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
¥200.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-250mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 250mg |
¥30.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
¥55.0 | 2024-07-18 | |
| TRC | B427853-25mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427853-50mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B427853-250mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 250mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-200mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 200mg |
76.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
212.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
742.0CNY | 2021-07-17 |
N-Methoxy-N-methyl-2-phenylacetamide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; pH 4.5, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds, ChemRxiv, 2019, 1, 1-8
Método de produção 3
Condições de reacção
1.1 Solvents: Water ; 12 h, pH 6, 30 °C
1.2 0.5 h, rt
1.2 0.5 h, rt
Referência
- Preparation of fosamprenavir intermediate (2R,3S)-1,2-epoxy-3-tert-butoxycarbonylamino-4-phenylbutane, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 5 min, 0 °C; 1 h, rt
Referência
- Highly Stereoselective Cyclopropanation of α,β-Unsaturated Carbonyl Compounds with Methyl (Diazoacetoxy)acetate Catalyzed by a Chiral Ruthenium(II) Complex, Angewandte Chemie, 2013, 52(22), 5818-5821
Método de produção 5
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane
Referência
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46
Método de produção 6
Condições de reacção
1.1 Reagents: Triethylamine , Diethyl dicarbonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referência
- Composition for the treatment of IGF-1R expressing cancer, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referência
- Preparation of monomethyl auristatin F derivatives and their trastuzumab conjugates for treating cancers, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referência
- Preparation of humanized anti-human IGF-1R antibody-drug conjugates for cancer therapy, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referência
- Preparation of derivatives of dolastatin 10 and auristatins as antitumor agents, France, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Referência
- Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity, ChemMedChem, 2017, 12(1), 50-65
Método de produção 11
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referência
- Assemblies of 1,4-Bis(diarylamino)naphthalenes and Aromatic Amphiphiles: Highly Reducing Photoredox Catalysis in Water, Synlett, 2022, 33(12), 1184-1188
Método de produção 12
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds, Organic Letters, 2019, 21(20), 8205-8210
Método de produção 13
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → rt
Referência
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas, Chemical Science, 2023, 14(29), 7905-7912
Método de produção 14
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
Referência
- Stereoselective synthesis of 2-aryl-4-en-1-ols, promising synthons for the preparation of oxygen heterocycles, Russian Journal of Organic Chemistry, 2017, 53(2), 169-177
Método de produção 15
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt
1.2 overnight, rt
1.2 overnight, rt
Referência
- 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents, ACS Medicinal Chemistry Letters, 2011, 2(4), 316-319
Método de produção 16
Condições de reacção
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 6 h, rt
Referência
- Preparation method of organic arsenic-based type II pyruvate kinase inhibitor, and its application in inhibiting tumor, China, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Referência
- Preparation of humanized anti-human IGF-1R, HER2 and protein Axl antibodies conjugated with drug for treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
Referência
- Asymmetric photoredox transition-metal catalysis activated by visible light, Nature (London, 2014, 515(7525), 100-103
N-Methoxy-N-methyl-2-phenylacetamide Raw materials
N-Methoxy-N-methyl-2-phenylacetamide Preparation Products
N-Methoxy-N-methyl-2-phenylacetamide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
Número da Ordem:A922952
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 14:34
Preço ($):333.0
E- mail:sales@amadischem.com
N-Methoxy-N-methyl-2-phenylacetamide Literatura Relacionada
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
95092-10-7 (N-Methoxy-N-methyl-2-phenylacetamide) Produtos relacionados
- 1265905-03-0
- 267884-97-9(N-methoxy-N-methyl-2-(m-tolyl)acetamide)
- 170646-96-5(N-methoxy-N-methyl-3-phenylpropanamide)
- 149652-50-6(2-(4-bromophenyl)-N-methoxy-N-methylacetamide)
- 72229-75-5(Benzeneacetamide,N-hydroxy-N-methyl-)
- 457948-95-7(2-(4-Fluorophenyl)-N-methoxy-N-methylacetamide)
- 841234-77-3(Benzeneacetamide, N-methoxy-N-methyl-3-(phenylethynyl)-)
- 918417-27-3(N-methoxy-N-methyl-2-(o-tolyl)acetamide)
- 93008-38-9(N-METHOXY-N-METHYL-2,2-DIPHENYL-ACETAMIDE)
- 841234-82-0(Benzeneacetamide, N-methoxy-N-methyl-4-(phenylethynyl)-)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
Pureza:99%
Quantidade:100g
Preço ($):333.0